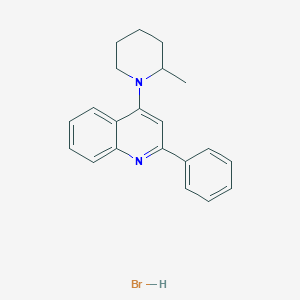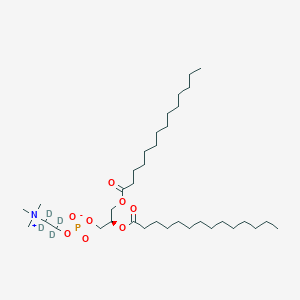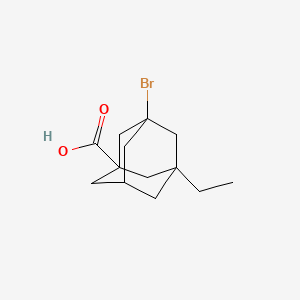
Fmoc-PEG9-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-PEG9-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol chain with nine ethylene glycol units (PEG9), and a N-hydroxysuccinimide (NHS) ester. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications due to its ability to react with primary amines to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG9-NHS ester typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc group under basic conditions.
PEGylation: The protected amine is then reacted with a PEG chain containing nine ethylene glycol units.
NHS Ester Formation: The PEGylated compound is then reacted with N-hydroxysuccinimide (NHS) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as column chromatography.
Final Product Formation: The purified intermediates are reacted to form the final product, which is then purified and characterized.
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG9-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is typically carried out in neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the PEG linker to the target molecule .
Scientific Research Applications
Fmoc-PEG9-NHS ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Fmoc-PEG9-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly efficient and specific, making it ideal for bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-PEG4-NHS ester: Contains a shorter PEG chain with four ethylene glycol units.
Fmoc-PEG8-NHS ester: Contains a PEG chain with eight ethylene glycol units.
Fmoc-PEG24-NHS ester: Contains a longer PEG chain with twenty-four ethylene glycol units.
Uniqueness
Fmoc-PEG9-NHS ester is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring efficient conjugation and minimal steric hindrance .
Properties
Molecular Formula |
C40H56N2O15 |
|---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H56N2O15/c43-37-9-10-38(44)42(37)57-39(45)11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-48-14-12-41-40(46)56-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,41,46) |
InChI Key |
DSHIAFOJIACARI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)



![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)


